molecular formula C8H11N3O B1208849 6-Dimethylaminonicotinamide CAS No. 36507-21-8

6-Dimethylaminonicotinamide

Cat. No.: B1208849
CAS No.: 36507-21-8
M. Wt: 165.19 g/mol
InChI Key: HLUIYGVTAGXCRZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Dimethylaminonicotinamide consists of a pyridine ring with a carboxamide group at the 3-position and a dimethylamino group at the 6-position . The exact 3D structure can be viewed using molecular visualization tools .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C8H11N3O), average mass (165.192 Da), and monoisotopic mass (165.090210 Da) . More detailed properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

  • Role in Cloning and Embryo Development 6-Dimethylaminonicotinamide, along with cycloheximide, has been used in the cloning process of mammals, specifically in the development of embryos produced by somatic cell nuclear transfer. However, studies have shown that these compounds can be cytotoxic, genotoxic, and mutagenic in vitro and in vivo. This impacts nuclear division and may contribute to low embryo viability commonly seen in nuclear transfer after implantation (Oliveira et al., 2014, 2015) (Oliveira et al., 2014) (Oliveira et al., 2015).

  • Influences on Reproductive Performance and Intrauterine Development The use of 6-Dimethylaminopurine in cloning technologies affects reproductive performance and can increase the rate of malformations in mammals. Its genotoxic and mutagenic properties have been highlighted in studies involving animals, indicating its potential impact on DNA integrity and embryonic viability (Oliveira et al., 2015) (Oliveira et al., 2015).

  • Applications in Parthenogenetic Activation of Oocytes Research has explored the effects of 6-Dimethylaminopurine on the activation of oocytes in various species. It is used to induce pronuclear development and is effective in certain activation protocols, significantly impacting the subsequent development of embryos (Loi et al., 1998) (Loi et al., 1998).

  • Role in Tetraploidy Induction in Aquaculture In aquaculture, 6-Dimethylaminopurine has been evaluated for its effectiveness in inducing tetraploidy in oysters. Its use as a cytokinetic inhibitor is considered a safer alternative to other chemicals and has shown promising results in increasing the proportion of tetraploid larvae in oyster species (Peachey & Allen, 2016) (Peachey & Allen, 2016).

  • Use in Neuroscience Research this compound has been used in neuroscience research, particularly in studies related to Alzheimer's disease. It has been involved in the development of radiofluorinated derivatives used in positron emission tomography to monitor neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002) (Shoghi-Jadid et al., 2002).

Safety and Hazards

While specific safety data for 6-Dimethylaminonicotinamide was not found, it’s important to note that safety data sheets should always be consulted when handling chemicals. These documents provide information on potential hazards, safe handling procedures, and emergency response guidelines .

Properties

IUPAC Name

6-(dimethylamino)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11(2)7-4-3-6(5-10-7)8(9)12/h3-5H,1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUIYGVTAGXCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190009
Record name 6-Dimethylaminonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36507-21-8
Record name 6-Dimethylaminonicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinamide, 6-(dimethylamino)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Dimethylaminonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-DIMETHYLAMINONICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7VJ50456Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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